molecular formula C11H16BrNO B13288593 2-Bromo-6-[(butylamino)methyl]phenol

2-Bromo-6-[(butylamino)methyl]phenol

Cat. No.: B13288593
M. Wt: 258.15 g/mol
InChI Key: AJKZNEUFXSICHO-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenols in Chemical Research

The incorporation of halogen atoms, such as bromine, into the phenolic ring system gives rise to halogenated phenols, a class of compounds with significant research interest. The presence of a halogen can influence the electronic environment of the aromatic ring, affecting its reactivity and acidity. Furthermore, the lipophilicity of the molecule is often increased, which can be a critical factor in various biological and environmental interactions. Brominated phenols, in particular, have been investigated for their diverse activities and are key intermediates in the synthesis of more complex molecules. Research has shown that novel bromophenol derivatives can exhibit significant inhibitory properties against enzymes like acetylcholinesterase and α-glycosidase. nih.gov

Importance of Phenolic Mannich Bases and Derivatives

Phenolic Mannich bases are synthesized through the aminomethylation of a phenol (B47542), a reaction that introduces an aminoalkyl group onto the aromatic ring. This class of compounds is of paramount importance in medicinal chemistry and drug design. The introduction of the amino group can enhance the pharmacological profile of a molecule, and the structural diversity of available amines and aldehydes allows for the creation of large libraries of derivatives for screening. Phenolic Mannich bases are known to possess a wide range of biological activities, and their ability to act as intermediates for the synthesis of other valuable compounds further underscores their significance. nih.gov The aminomethylation of phenols is a well-established method for producing these valuable compounds. researchgate.net

Contextualization of 2-Bromo-6-[(butylamino)methyl]phenol within Contemporary Chemical Endeavors

This compound is a molecule that synergistically combines the structural features of a halogenated phenol and a phenolic Mannich base. The presence of the bromine atom on the phenolic ring, ortho to the hydroxyl group, is expected to influence its electronic properties and reactivity. The butylaminomethyl group, also in an ortho position, introduces a basic nitrogen atom and a flexible alkyl chain.

While specific research on the synthesis, characterization, and application of this compound is not extensively documented in available literature, its structure suggests potential avenues for investigation. The combination of a halogenated phenol and a Mannich base moiety in a single molecule could lead to unique biological activities or utility as a specialized chemical intermediate. Further research would be necessary to elucidate the specific properties and potential applications of this compound, moving it from a structural concept to a well-characterized chemical entity.

Below is a table of the basic chemical properties of this compound compiled from available chemical supplier data.

PropertyValueSource
CAS Number 1249074-26-7 chemscene.com
Molecular Formula C₁₁H₁₆BrNO chemscene.com
Molecular Weight 258.15 g/mol chemscene.com
Topological Polar Surface Area 32.26 Ų chemscene.com
LogP 3.0444 chemscene.com
Hydrogen Bond Donors 2 chemscene.com
Hydrogen Bond Acceptors 2 chemscene.com
Rotatable Bonds 5 chemscene.com

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-bromo-6-(butylaminomethyl)phenol

InChI

InChI=1S/C11H16BrNO/c1-2-3-7-13-8-9-5-4-6-10(12)11(9)14/h4-6,13-14H,2-3,7-8H2,1H3

InChI Key

AJKZNEUFXSICHO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)Br)O

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 Bromo 6 Butylamino Methyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity, susceptible to oxidation and derivatization through etherification and esterification reactions.

Oxidation Pathways

The oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 2-Bromo-6-[(butylamino)methyl]phenol are not extensively detailed in the surveyed literature, the general principles of phenol (B47542) oxidation suggest several potential pathways. Oxidative coupling is a common reaction for phenols, which can result in the formation of C-C or C-O bonds between two phenol units. wikipedia.orgcore.ac.ukresearchgate.netnih.gov This process is often catalyzed by transition metal complexes and proceeds through radical intermediates. wikipedia.orgnih.gov

For a substituted phenol like this compound, oxidation could potentially lead to the formation of biphenol derivatives through ortho-ortho, ortho-para, or para-para coupling. core.ac.uk The presence of the bulky butylaminomethyl group at one ortho position and a bromine atom at the other would likely influence the regioselectivity of such coupling reactions.

Etherification and Esterification Reactions

The phenolic hydroxyl group can be readily converted into an ether or an ester. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the compound's properties.

Etherification: O-alkylation of phenols is typically achieved by reacting the corresponding phenoxide with an alkyl halide. walisongo.ac.idgoogle.comresearchgate.net The reaction of this compound with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base would yield the corresponding ether. The choice of base and solvent is crucial for the efficiency of this reaction.

Illustrative Etherification Reactions of a Substituted Phenol

Alkylating Agent Base Solvent Product Yield (%)
Ethyl Iodide K₂CO₃ Acetone 2-Bromo-6-[(butylamino)methyl]-1-ethoxybenzene ~85-95
Benzyl (B1604629) Bromide NaH THF 2-Bromo-1-(benzyloxy)-6-[(butylamino)methyl]benzene ~90-98
Dimethyl Sulfate NaOH Water/DCM 2-Bromo-1-methoxy-6-[(butylamino)methyl]benzene ~80-90

Note: This data is illustrative and based on general procedures for phenol etherification, not on specific experimental results for this compound.

Esterification: The synthesis of phenolic esters can be accomplished by reacting the phenol with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction transforms the hydroxyl group into an ester functionality.

Illustrative Esterification Reactions of a Substituted Phenol

Acylating Agent Base Solvent Product Yield (%)
Acetyl Chloride Pyridine DCM (2-Bromo-6-[(butylamino)methyl]phenyl) acetate >90
Benzoyl Chloride Triethylamine Toluene (2-Bromo-6-[(butylamino)methyl]phenyl) benzoate >90
Acetic Anhydride Sodium Acetate Acetic Acid (2-Bromo-6-[(butylamino)methyl]phenyl) acetate ~85-95

Note: This data is illustrative and based on general procedures for phenol esterification, not on specific experimental results for this compound.

Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring is a versatile handle for introducing new functional groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging due to the electron-rich nature of the phenol ring. However, such reactions can be facilitated under specific conditions, for instance, with strong nucleophiles or through mechanisms involving radical intermediates. mdpi.com The presence of the ortho-hydroxyl and aminomethyl groups may also influence the reactivity of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound serves as an excellent electrophilic partner in these transformations.

C-C Bond Formation Methodologies

Several palladium-catalyzed reactions can be employed to form new C-C bonds at the position of the bromine atom. These include the Suzuki-Miyaura, Sonogashira, and Heck reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-substituted phenol with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comnih.gov This methodology is widely used for the synthesis of biaryl compounds. The reaction is generally tolerant of a wide range of functional groups, making it suitable for a molecule like this compound. nih.gov

Illustrative Suzuki-Miyaura Coupling Reactions

Boronic Acid Palladium Catalyst Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 2'-[(Butylamino)methyl]-biphenyl-2-ol ~80-95
4-Methylphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2'-[(Butylamino)methyl]-4-methyl-biphenyl-2-ol ~75-90
3-Thienylboronic acid Pd(OAc)₂/SPhos K₃PO₄ Toluene 2-[(Butylamino)methyl]-6-(thiophen-3-yl)phenol ~70-85

Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of bromo-phenols, not on specific experimental results for this compound.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgnih.govscielo.org.zanih.gov This reaction would allow for the introduction of an alkynyl group onto the phenolic ring of this compound.

Illustrative Sonogashira Coupling Reactions

Alkyne Palladium Catalyst Co-catalyst Base Solvent Product Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Triethylamine DMF 2-[(Butylamino)methyl]-6-(phenylethynyl)phenol ~70-90
1-Hexyne Pd(OAc)₂/PPh₃ CuI Diisopropylamine Toluene 2-[(Butylamino)methyl]-6-(hex-1-yn-1-yl)phenol ~65-85
(Trimethylsilyl)acetylene Pd(dppf)Cl₂ CuI Triethylamine THF 2-[(Butylamino)methyl]-6-((trimethylsilyl)ethynyl)phenol ~80-95

Note: This data is illustrative and based on typical conditions for Sonogashira reactions of bromoarenes, not on specific experimental results for this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This reaction would enable the introduction of a vinyl group at the bromine-substituted position of this compound.

Illustrative Heck Coupling Reactions

Alkene Palladium Catalyst Base Solvent Product Yield (%)
Styrene Pd(OAc)₂ Triethylamine DMF 2-[(Butylamino)methyl]-6-styrylphenol ~60-80
n-Butyl acrylate Pd(PPh₃)₄ K₂CO₃ Acetonitrile Butyl 3-(2-((butylamino)methyl)-3-hydroxyphenyl)acrylate ~70-85
1-Octene Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 2-[(Butylamino)methyl]-6-(oct-1-en-1-yl)phenol ~50-70

Note: This data is illustrative and based on typical conditions for Heck reactions of bromoarenes, not on specific experimental results for this compound.

C-N Bond Formation Methodologies (Amination)

The structure of this compound incorporates a key C-N bond within the butylaminomethyl side chain. The formation of this bond is central to the synthesis of the molecule itself, which is plausibly achieved through the Mannich reaction. This classical multi-component condensation provides a direct and efficient route to aminomethylated phenols. The synthesis would involve the reaction of 2-bromophenol, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and butylamine (B146782). In this reaction, butylamine and formaldehyde first react to form an electrophilic Eschenmoser-like salt or iminium ion, which then undergoes electrophilic aromatic substitution with the electron-rich 2-bromophenol, primarily at the activated ortho position to the hydroxyl group, to yield the target compound.

Beyond its initial synthesis, the aryl bromide moiety of this compound presents an opportunity for further C-N bond formation through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this type of transformation. This palladium-catalyzed reaction couples aryl halides with amines. It is expected that the bromine atom of this compound could be substituted by a variety of primary or secondary amines, or even ammonia (B1221849) equivalents, under appropriate catalytic conditions (a palladium source, a suitable phosphine (B1218219) ligand, and a base). This methodology would allow for the synthesis of a diverse library of derivatives, transforming the initial bromophenol scaffold into more complex diamine structures. The reaction conditions, such as the choice of ligand and base, would need to be carefully optimized to avoid potential side reactions involving the phenolic hydroxyl or the existing secondary amine.

Coupling Partner (Amine)Proposed ProductCatalyst System (Example)
Aniline2-[(Butylamino)methyl]-6-(phenylamino)phenolPd₂(dba)₃ / Xantphos, Cs₂CO₃
Piperidine2-[(Butylamino)methyl]-6-(piperidin-1-yl)phenolPd(OAc)₂ / RuPhos, K₃PO₄
Ammonia (as equiv.)2-Amino-6-[(butylamino)methyl]phenolPd(OAc)₂ / BrettPhos, LiHMDS

Chemistry of the Butylaminomethyl Side Chain

The secondary amine within the butylaminomethyl side chain is a key functional group that dictates a significant portion of the molecule's reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. Consequently, it is expected to readily undergo reactions with a range of electrophiles.

Alkylation: In the presence of alkylating agents such as alkyl halides (e.g., methyl iodide, benzyl bromide), the nitrogen atom can act as a nucleophile to form a tertiary amine. This reaction proceeds via a standard nucleophilic substitution mechanism. The resulting tertiary amine would have altered steric and electronic properties and would be capable of forming a quaternary ammonium (B1175870) salt upon further alkylation.

Acylation: The secondary amine is also susceptible to acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction would yield a stable amide derivative. For instance, reaction with acetyl chloride in the presence of a non-nucleophilic base (to scavenge the HCl byproduct) would produce the corresponding N-acetyl amide. This transformation is significant as it converts the basic amine into a neutral amide group, which would profoundly change the compound's chemical properties, including its acid-base character and hydrogen bonding capabilities.

ReagentReaction TypeExpected Product
Methyl Iodide (CH₃I)Alkylation2-Bromo-6-{[butyl(methyl)amino]methyl}phenol
Benzyl Bromide (BnBr)Alkylation2-Bromo-6-{[benzyl(butyl)amino]methyl}phenol
Acetyl Chloride (CH₃COCl)AcylationN-Butyl-N-[(3-bromo-2-hydroxyphenyl)methyl]acetamide
Benzoyl Chloride (PhCOCl)AcylationN-Butyl-N-[(3-bromo-2-hydroxyphenyl)methyl]benzamide
Acetic Anhydride ((CH₃CO)₂O)AcylationN-Butyl-N-[(3-bromo-2-hydroxyphenyl)methyl]acetamide

The ortho-disposition of the phenolic hydroxyl, the bromine atom, and the butylaminomethyl side chain creates a structural motif ripe for intramolecular cyclization reactions. Such reactions could lead to the formation of novel heterocyclic ring systems.

One of the most plausible cyclization pathways involves an intramolecular N-arylation. The secondary amine nitrogen could act as an intramolecular nucleophile, displacing the adjacent bromine atom to form a five-membered heterocyclic ring. This type of reaction, an intramolecular analogue of the Ullmann condensation or Buchwald-Hartwig amination, would likely require a copper or palladium catalyst to facilitate the C-N bond formation. The product of such a reaction would be a substituted dihydroindoline or a related benzoxazine-type structure, depending on the exact mechanism and conditions. The feasibility of this cyclization would depend on the conformational flexibility of the side chain, which allows the nitrogen nucleophile to achieve the necessary geometry to attack the carbon atom bearing the bromine.

Investigations into Tautomerism and Isomerization Processes

Tautomerism in this compound is an area of significant theoretical interest due to the presence of both a proton-donating phenolic group and a proton-accepting amine group in close proximity. While simple phenols exist overwhelmingly in the phenol form rather than as their keto tautomers, the intramolecular arrangement in this molecule allows for a specific type of tautomerism based on proton transfer.

An intramolecular acid-base equilibrium could be established, wherein the acidic proton of the hydroxyl group is transferred to the basic nitrogen atom of the butylaminomethyl side chain. This would result in the formation of a zwitterionic tautomer. This tautomer would feature a negatively charged phenoxide and a positively charged secondary ammonium ion. The equilibrium between the neutral phenol-amine form and the zwitterionic phenoxide-ammonium form is often influenced by the solvent environment; polar protic solvents may stabilize the zwitterionic form through solvation. This intramolecular proton transfer is a known phenomenon in ortho-hydroxy Mannich bases and can be represented as follows:

Phenol-Amine Form ⇌ Zwitterionic Tautomer

This equilibrium is distinct from the more commonly discussed phenol-keto tautomerism. The formation of the zwitterion is facilitated by the formation of a stable six-membered ring-like structure via a strong intramolecular hydrogen bond in the neutral form, which precedes the full proton transfer. Spectroscopic studies, such as NMR and UV-Vis, would be instrumental in detecting the presence and quantifying the relative populations of these tautomeric forms under various conditions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the complete elucidation of the molecular framework. For compounds like 2-Bromo-6-[(butylamino)methyl]phenol, NMR is instrumental in confirming the connectivity and spatial arrangement of atoms.

While specific spectral data for this compound is not widely published, data from the closely related analogue, 2-bromo-6-((dimethylamino)methyl)phenol, offers significant insight into the expected NMR characteristics. The primary difference lies in the substitution on the amine nitrogen—butyl versus dimethyl—which would mainly affect the chemical shifts of the N-alkyl groups, with minor influences on the rest of the structure.

¹H NMR Applications in Conformational Analysis

Proton NMR (¹H NMR) spectroscopy is particularly sensitive to the local electronic environment and the spatial orientation of hydrogen atoms. In this compound, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide a wealth of structural information.

The aromatic protons on the phenol (B47542) ring are expected to appear as distinct signals in the downfield region of the spectrum, typically between 6.5 and 7.5 ppm. Their specific shifts and coupling patterns are dictated by the electronic effects of the bromo, hydroxyl, and aminomethyl substituents. The methylene (B1212753) bridge protons (-CH₂-) adjacent to the amine and the aromatic ring would likely resonate as a singlet around 3.6 ppm, indicating their chemical equivalence.

The protons of the butyl group would exhibit characteristic signals:

A triplet for the terminal methyl group (-CH₃).

Multiplets for the two methylene groups in the middle of the chain (-CH₂-CH₂-).

A triplet for the methylene group attached to the nitrogen (-N-CH₂-).

Conformational analysis can be explored by studying the coupling constants and through variable temperature NMR experiments. The rotation around the C-N and C-C single bonds may be influenced by intramolecular hydrogen bonding between the phenolic hydroxyl group and the amine nitrogen, which can be investigated by observing changes in the chemical shifts of the OH and NH protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Analogous 2-Bromo-6-((dimethylamino)methyl)phenol

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H7.42Doublet8.0
Aromatic H6.91Doublet7.4
Aromatic H6.66Triplet7.7
-CH₂-3.66SingletN/A
-N(CH₃)₂2.35SingletN/A

Note: Data is for 2-bromo-6-((dimethylamino)methyl)phenol in CDCl₃ and serves as an approximation. rsc.org

¹³C NMR for Carbon Framework Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, the aromatic carbons would resonate in the 110-160 ppm range. The carbon bearing the hydroxyl group (C-OH) would be the most downfield among the ring carbons, while the carbon attached to the bromine atom (C-Br) would also be significantly shifted. The methylene bridge carbon and the carbons of the butyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Analogous 2-Bromo-6-((dimethylamino)methyl)phenol

Carbon Chemical Shift (δ, ppm)
C-OH155.00
C-Br110-120 (estimated)
Aromatic CH120-135 (estimated range)
-CH₂-~60-65 (estimated)
-N(CH₃)₂~45 (estimated)

Note: Data is for 2-bromo-6-((dimethylamino)methyl)phenol in CDCl₃ and serves as an approximation. rsc.org

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning ¹H and ¹³C signals.

COSY experiments would reveal correlations between coupled protons, for instance, confirming the connectivity between adjacent methylene groups in the butyl chain and the coupling between aromatic protons.

HSQC spectra would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the methylene bridge and butyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) experiments could show longer-range (2-3 bond) correlations, for example, from the methylene bridge protons to the aromatic carbons, confirming the attachment point of the (butylamino)methyl group to the phenol ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netscribd.comnih.govnih.govnih.gov

Identification of Characteristic Vibrational Modes

The FT-IR and Raman spectra of this compound would display a series of absorption bands corresponding to the various vibrational modes of its functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. The broadness of this peak often suggests involvement in hydrogen bonding.

N-H Stretch: A moderate absorption for the secondary amine N-H stretch is expected around 3300-3500 cm⁻¹. This might be obscured by the broad O-H band.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches of the butyl and methylene groups are observed as strong bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to produce a strong band in the 1200-1260 cm⁻¹ range.

C-N Stretch: The C-N stretching of the amine will likely appear as a medium-intensity band in the 1020-1250 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic -OHO-H Stretch3200-3600Strong, Broad
Amine N-HN-H Stretch3300-3500Moderate
Aromatic C-HC-H Stretch3010-3100Weak to Medium
Aliphatic C-HC-H Stretch2850-2960Strong
Aromatic C=CC=C Stretch1450-1600Medium to Strong
Phenolic C-OC-O Stretch1200-1260Strong
Amine C-NC-N Stretch1020-1250Medium
C-BrC-Br Stretch500-600Medium to Strong

Studies of Intramolecular Interactions

Vibrational spectroscopy is highly effective for studying intramolecular interactions, particularly hydrogen bonding. researchgate.net In this compound, a strong intramolecular hydrogen bond is expected to form between the hydrogen of the phenolic hydroxyl group (-OH) and the lone pair of electrons on the amine nitrogen atom (-NH-). nih.govresearchgate.net

This interaction would cause a significant broadening and a shift to a lower frequency (red shift) of the O-H stretching band in the IR spectrum compared to a free, non-hydrogen-bonded phenol. The extent of this shift provides a qualitative measure of the strength of the hydrogen bond. The formation of a stable six-membered ring through this hydrogen bond can lock the molecule into a preferred conformation, which is consistent with findings in similar ortho-substituted phenol derivatives. nih.govrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (molar mass: 258.15 g/mol ), electron impact (EI) mass spectrometry would be expected to show a molecular ion peak ([M]⁺). chemscene.comresearchgate.net Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, 79Br and 81Br.

The fragmentation of this compound under mass spectrometry would likely proceed through several key pathways, predictable from its structure:

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl group, leading to a significant fragment ion.

Benzylic Cleavage: The bond between the phenolic ring and the aminomethyl group is a benzylic position, making it susceptible to cleavage. This would generate a resonance-stabilized benzylic cation.

Loss of Bromine: Cleavage of the carbon-bromine bond could lead to the loss of a bromine radical (•Br), resulting in a fragment ion corresponding to the rest of the molecule.

McLafferty-type Rearrangement: While less direct, rearrangements involving the transfer of a hydrogen atom from the butyl chain to the phenolic oxygen or the imine nitrogen, followed by fragmentation, could also occur.

Analysis of the relative abundances of these fragment ions would provide a detailed fingerprint for the molecule, confirming its structure and providing insights into the relative strengths of its chemical bonds.

X-ray Crystallography for Solid-State Structural Determination

Based on studies of similar Schiff base compounds containing a phenol moiety, it is anticipated that the molecule would exhibit a nearly planar conformation. researchgate.netresearchgate.netresearchgate.net This planarity is often stabilized by the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group, creating a stable six-membered ring. nih.govscribd.comnih.gov

ParameterExpected Value/Observation
Crystal System Dependent on crystallization conditions
Space Group Dependent on crystallization conditions
Intramolecular H-bond (O-H···N) Present, forming an S(6) ring motif nih.gov
Dihedral Angle (between rings) Small, indicating near planarity researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions would be expected to play a crucial role:

Hydrogen Bonding: In addition to the intramolecular hydrogen bond, intermolecular hydrogen bonds could form between the phenolic hydroxyl group of one molecule and the nitrogen atom or the bromine atom of a neighboring molecule.

π-π Stacking: The aromatic phenol rings can interact through π-π stacking, where the rings of adjacent molecules are arranged in a parallel or anti-parallel fashion. These interactions are a significant factor in the packing of aromatic molecules. researchgate.net

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region that interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom.

The interplay of these interactions dictates the final crystal structure and influences the physical properties of the solid, such as melting point and solubility.

Tautomeric Form Determination in Solid State

Schiff bases derived from salicylaldehydes are known to exist in two tautomeric forms: the phenol-imine form (O-H···N) and the keto-amine form (O···H-N). scribd.comresearchgate.net X-ray crystallography is a powerful method to determine which tautomer is present in the solid state.

By precisely locating the position of the hydrogen atom, it can be determined whether it is bonded to the oxygen atom (phenol-imine) or the nitrogen atom (keto-amine). For analogous compounds, the phenol-imine form is often found to be the more stable tautomer in the solid state, stabilized by a strong intramolecular hydrogen bond. nih.govscribd.comresearchgate.net The determination of bond lengths within the molecule can also provide evidence for the predominant tautomeric form. For instance, a shorter C-O bond and a longer C=N bond would be indicative of the phenol-imine tautomer.

Theoretical and Computational Investigations of 2 Bromo 6 Butylamino Methyl Phenol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 2-Bromo-6-[(butylamino)methyl]phenol. researchgate.net These computational approaches allow for the precise modeling of the molecule's behavior at the atomic level.

The initial step in the computational investigation of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. Studies on structurally similar substituted phenols have demonstrated that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netkarazin.ua For this compound, the geometry is influenced by the steric and electronic effects of the bromo, butylamino, and methyl substituents on the phenol (B47542) ring. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen of the butylamino group is also a key factor in determining the most stable conformation. researchgate.net

The electronic structure of the molecule is elucidated by analyzing the distribution of electrons. The electron density is typically highest around the electronegative oxygen and bromine atoms and is delocalized across the aromatic ring. This distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H0.97--
C-O1.36--
C-Br1.90--
C-N1.47--
C-O-H-109.5-
C-C-Br-120.0-
C-C-N-118.0-
O-C-C-N--0.0

Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational chemistry literature.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. ripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom, while the LUMO is likely distributed over the aromatic system, including the carbon atom attached to the bromine. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. nih.gov This analysis is vital for understanding intramolecular charge transfer, which can significantly influence the molecule's spectroscopic properties and reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational chemistry literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govnumberanalytics.com It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. This method allows for the quantification of electron delocalization and hyperconjugative interactions. wikipedia.org

In this compound, NBO analysis can reveal the nature of the intramolecular hydrogen bond between the hydroxyl and amino groups. It can also quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the phenol ring, which contributes to the molecule's stability. researchgate.net These interactions are described in terms of second-order perturbation theory analysis of the Fock matrix, which provides stabilization energies associated with these delocalizations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can explore the different conformations accessible to the butylamino side chain and the rotation around the C-N and C-C bonds. These simulations can reveal the preferred conformations in different environments, such as in a solvent or interacting with a biological target. Understanding the conformational landscape is crucial for predicting the molecule's biological activity and its interactions with other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. numberanalytics.com For this compound, DFT calculations can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The vibrational frequencies in the IR spectrum can be calculated and assigned to specific molecular motions, aiding in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption bands in the UV-Vis spectrum. bioone.org The chemical shifts in NMR spectra can also be calculated, providing further structural confirmation. The agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model.

Coordination Chemistry and Ligand Design Studies of 2 Bromo 6 Butylamino Methyl Phenol

Metal Complexation Behavior of the Phenol (B47542) and Amine Donor Sites

The coordination behavior of 2-Bromo-6-[(butylamino)methyl]phenol is primarily dictated by its two key donor sites: the deprotonatable phenolic oxygen and the neutral amino nitrogen. This combination allows the ligand to function as a monoanionic bidentate ligand, typically denoted as an [N,O] donor set.

Upon deprotonation of the phenolic hydroxyl group, this compound readily coordinates to a metal center through both the phenolate (B1203915) oxygen and the butylamino nitrogen. This chelation results in the formation of a thermodynamically stable six-membered ring structure. The formation of such chelate rings is a well-established principle in coordination chemistry that enhances the stability of the resulting complex compared to coordination with analogous monodentate ligands, an effect known as the chelate effect.

While the primary coordination mode is bidentate [N,O] chelation, other modes are possible depending on the metal ion's size, coordination preference, and the reaction conditions. In some cases, particularly with coordinatively saturated metal centers or in the presence of competing ligands, the ligand might coordinate in a monodentate fashion, typically through the more strongly binding phenolate oxygen. In studies of analogous Schiff base ligands with lanthanide ions, both bidentate and monodentate coordination have been observed. For instance, some lanthanide complexes show ligands binding solely through the phenolate oxygen. rsc.orgbrynmawr.edu The stability of complexes formed with bidentate [N,O] ligands is often high, as demonstrated by related Schiff base complexes of transition metals which form stable, well-defined structures. nih.gov

The butylamino group plays a crucial role in defining the coordination properties of the ligand through both electronic and steric effects.

Steric Effects: The steric profile of the n-butyl group is of moderate bulk. It is less sterically demanding than a tert-butyl group but larger than a methyl group. This intermediate size influences the coordination geometry around the metal center. It can affect the accessibility of the metal for substrate binding in catalytic applications and may dictate the nuclearity of the complex (i.e., whether it forms mononuclear or polynuclear species). For example, studies on nickel-catalyzed cross-coupling reactions have shown that the steric profile of alkylamine additives, such as tert-butylamine, can enhance coordination lability, which is crucial for efficient ligand exchange and catalytic turnover. acs.org The flexibility of the n-butyl chain in this compound allows it to adopt conformations that minimize steric hindrance, making it a versatile component in ligand design.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt precursor in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, presence of a base) is critical for obtaining crystalline products. Characterization of these complexes relies on a combination of spectroscopic and analytical techniques to elucidate their structure and composition. Common methods include FT-IR, UV-Vis, and NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction for definitive structural determination. nih.govacs.org

Transition metals, particularly those from the late d-block like palladium and copper, readily form stable complexes with [N,O] donor ligands.

Palladium Complexes: Palladium(II), with its d⁸ electron configuration, has a strong preference for square planar coordination geometry. Reaction of this compound with a Pd(II) salt, such as PdCl₂, would be expected to yield a mononuclear complex where the ligand acts as a bidentate chelator. In related systems involving amine bis(phenolate) ligands, palladium(II) has been shown to adopt a square-planar geometry, coordinating through nitrogen and oxygen donors. nih.gov The resulting complexes are often diamagnetic and can be characterized by ¹H NMR spectroscopy.

Copper Complexes: Copper(II) is a d⁹ metal ion known for its structural diversity. With [N,O] bidentate ligands, it commonly forms mononuclear complexes with a distorted square planar or square pyramidal geometry. rsc.org In the case of Schiff base ligands derived from 2-bromo-phenol analogues, Cu(II) centers are coordinated by two imine nitrogen atoms and two phenolate oxygen atoms from two separate ligands, resulting in a square planar coordination environment. nih.gov The paramagnetic nature of Cu(II) complexes makes them suitable for study by Electron Paramagnetic Resonance (EPR) spectroscopy.

The table below presents representative crystallographic data for analogous palladium and copper complexes with bidentate [N,O] ligands, illustrating typical coordination geometries and bond lengths.

ComplexMetal IonCoordination GeometryM-O Bond Length (Å)M-N Bond Length (Å)Reference
[Cu(LH)₂]Br₂ (LH = 2-bromo-6-((2-(isopropylamino)ethylimino)methyl)phenol)Cu(II)Square Planar~1.92~1.99 nih.gov
{(L²X)PdCl} (L²X = amine bis(phenolate))Pd(II)Square Planar2.0232.065 - 2.148 nih.gov
[Cu(L³)(Cl)₂] (L³ = Schiff base)Cu(II)Distorted Square Pyramidal-1.986 - 2.029 rsc.org

Main group metals, such as aluminum, also form stable complexes with bidentate [N,O] ligands. The synthesis of these complexes often proceeds via alkane elimination reactions between the protic ligand and a metal alkyl precursor (e.g., AlMe₃). nih.govacs.org

Aluminum Complexes: Aluminum(III) complexes with phenolate-based ligands typically feature a central aluminum atom in a tetrahedral coordination environment. The reaction of this compound with trimethylaluminum (B3029685) would be expected to yield a dimethylaluminum complex, LAlMe₂, where L represents the deprotonated ligand. rsc.orgbrynmawr.edu In these structures, the ligand chelates to the aluminum center, which is also bonded to two methyl groups. These complexes are generally monomeric and can be characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ²⁷Al). Structural studies of analogous systems have confirmed the distorted tetrahedral geometry around the aluminum core. nih.gov

The table below summarizes typical structural parameters for aluminum complexes with related [N,O] bidentate ligands.

ComplexMetal IonCoordination GeometryAl-O Bond Length (Å)Al-N Bond Length (Å)Reference
{η²-O,P-(phosphinophenolate)}AlMe₂Al(III)Tetrahedral1.751- (Al-P: 2.469) acs.org
(Amido phosphinimine)AlEt₂Al(III)Distorted Tetrahedral-1.861 nih.gov
(β-pyrazylenolate)AlMe₂Al(III)Tetrahedral1.7781.964 rsc.org

Application of Complexes in Homogeneous Catalysis

The well-defined coordination environment provided by ligands like this compound makes their metal complexes promising candidates for homogeneous catalysis. The ligand can be tuned to influence catalyst activity, selectivity, and stability.

Palladium-Catalyzed Cross-Coupling: Palladium complexes are workhorses in organic synthesis, particularly for C-C and C-N bond-forming cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govnobelprize.org A palladium complex of this compound could serve as a precatalyst for such transformations. The [N,O] ligand framework helps to stabilize the active palladium species (typically Pd(0)) and can prevent catalyst decomposition or aggregation into inactive palladium black. The electronic and steric properties imparted by the bromo and butyl substituents can modulate the rates of key catalytic steps, such as oxidative addition and reductive elimination. youtube.com

Copper-Catalyzed Oxidation: Copper complexes are known to catalyze a wide variety of oxidation reactions, often using molecular oxygen or peroxides as the oxidant. Many of these catalytic systems are inspired by copper-containing enzymes. nih.gov Complexes of this compound could mimic the function of enzymes like catechol oxidase or phenoxazinone synthase, which catalyze the oxidation of phenols and aminophenols, respectively. rsc.org The [N,O] ligand environment can support the Cu(II)/Cu(I) redox couple that is often central to the catalytic cycle of these oxidation reactions. researchgate.netorientjchem.org

Main Group Metal Catalysis: While less common than transition metal catalysis, complexes of main group elements like aluminum are effective catalysts for specific transformations. Aluminum complexes supported by [N,O] ligands have demonstrated high activity as initiators for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone and lactide, producing biodegradable polymers. rsc.orgnih.gov The catalytic activity in these systems is highly dependent on the steric and electronic properties of the ancillary ligand, suggesting that complexes of this compound could also be active in this area.

Design Principles for Catalytic Ligands

General design principles for catalytic ligands often revolve around the steric and electronic properties of the ligand, which can be fine-tuned to influence the activity and selectivity of the metal catalyst. For a ligand like this compound, the butyl group on the amine and the bromo group on the phenol ring would be expected to impart specific steric bulk and electronic effects. The nitrogen and oxygen atoms can act as a bidentate chelating system, forming a stable complex with a metal center. The bromine atom could potentially be varied to other halides or electron-withdrawing/donating groups to systematically tune the ligand's electronic properties. However, specific studies detailing these design principles for this compound are not documented.

Mechanistic Aspects of Catalytic Cycles (e.g., Hydroamination, Polymerization)

While aminophenol-based ligands have been employed in various catalytic transformations, including hydroamination and polymerization, the mechanistic pathways involving complexes of this compound have not been elucidated in the available literature. derpharmachemica.com

Similarly, in the context of polymerization, aminophenol-based ligands can support metal centers in catalyzing the formation of polymers. The ligand's structure influences the polymerization activity, the molecular weight of the resulting polymer, and its stereochemistry. researchgate.netmdpi.com Mechanistic investigations would be required to understand the initiation, propagation, and termination steps for polymerization processes catalyzed by a complex of this compound.

Development of Novel Ligand Scaffolds Based on the Phenol Framework

The development of novel ligand scaffolds from a basic framework like this compound is a common strategy in catalyst development. Modifications could include altering the alkyl chain on the amine, changing the substituent at the para-position to the hydroxyl group, or introducing additional coordinating moieties. These modifications would allow for the synthesis of a library of ligands with systematically varied properties. While the potential for such derivatization is clear, there is no specific information in the searched literature on the development of new ligand scaffolds derived from this compound.

Advanced Research Applications of 2 Bromo 6 Butylamino Methyl Phenol Non Clinical Focus

Utilization in Organic Synthesis as a Building Block

In organic synthesis, "building blocks" are molecules that serve as foundational units for constructing larger, more complex chemical structures. researchgate.net 2-Bromo-6-[(butylamino)methyl]phenol is a prime example of such a building block, offering three distinct functional groups—a bromine atom, a hydroxyl group, and a secondary amine—that can be selectively modified. The synthesis of this compound itself often involves a classic multi-component reaction, the Mannich reaction. adichemistry.comwikipedia.org In this process, a phenol (B47542) (2-bromophenol) reacts with formaldehyde (B43269) and a primary amine (butylamine) to install the aminomethyl group onto the phenolic ring, ortho to the hydroxyl group. researchgate.net

The strategic placement of the bromo, hydroxyl, and aminomethyl groups makes this compound a highly versatile intermediate. The bromine atom can be replaced through various nucleophilic substitution or cross-coupling reactions, the phenolic hydroxyl can undergo O-alkylation or esterification, and the secondary amine can be acylated, alkylated, or used in further condensation reactions. This trifunctional nature allows for a stepwise and controlled approach to building complex molecular frameworks.

Precursor for Complex Molecular Architectures

The development of complex molecular architectures is crucial for discovering new materials and compounds with unique properties. Phenols and their derivatives are fundamental precursors in this field due to their widespread availability and reactivity. chemistryviews.org The structure of this compound is particularly well-suited for creating sophisticated molecules, such as heterocyclic compounds and macrocycles.

The proximity of the aminomethyl side chain and the bromine atom on the aromatic ring allows for potential intramolecular cyclization reactions, which could form novel heterocyclic systems. For instance, under appropriate conditions, the amine could displace the bromine atom to form a seven-membered ring. Alternatively, the different reactive sites can be used in a programmed sequence to add new molecular fragments. Research on related salicylanilide (B1680751) derivatives has shown that such phenolic structures can be elaborated into compounds with significant biological and material properties. researchgate.netnih.govnih.govunizar.esresearchgate.net

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
Bromo GroupSuzuki CouplingBi-aryl compounds
Bromo GroupBuchwald-Hartwig AminationDi-amino-phenol derivatives
Hydroxyl GroupWilliamson Ether SynthesisAryl ethers
Hydroxyl GroupEsterificationPhenyl esters
Amino GroupAcylationAmides
Multiple GroupsIntramolecular CyclizationHeterocyclic compounds

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. organic-chemistry.org The synthesis of this compound is itself an example of a three-component Mannich reaction. adichemistry.comchemistrysteps.com

Beyond its synthesis, this compound has the potential to act as a key reagent in subsequent MCRs. The secondary amine is nucleophilic and can participate in reactions like the Ugi or Passerini reactions if other functional groups are present. The electron-rich phenolic ring, activated by the hydroxyl group, can also engage in electrophilic substitution with intermediates formed during MCRs. wikipedia.org This dual reactivity allows it to be incorporated into diverse molecular scaffolds, expanding the chemical space accessible to synthetic chemists.

Role in Material Science Applications

The unique electronic and structural properties of this compound suggest its utility in various material science applications, from enhancing fire safety to preventing oxidative degradation in polymers.

Flame Retardant Compositions (Mechanistic Aspects)

Brominated compounds are widely used as flame retardants in a variety of materials, including plastics, textiles, and electronics. mdpi.comnih.goveuropa.eu The efficacy of brominated flame retardants (BFRs) stems from their ability to interrupt the combustion cycle.

The primary mechanistic action of compounds like this compound in a fire scenario is believed to occur in the gas phase. Upon heating, the relatively weak carbon-bromine bond cleaves, releasing bromine radicals (Br•). These radicals are highly effective at scavenging other high-energy radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals, that are essential for propagating the combustion chain reaction. The key reactions are:

Initiation: R-Br → R• + Br•

Radical Quenching:

H• + Br• → HBr

•OH + Br• → HOBr

The hydrogen bromide (HBr) formed can further inhibit combustion by reacting with other high-energy radicals, effectively acting as a flame poison. wur.nl The phenolic and amino groups may also contribute to char formation on the material's surface, creating a barrier that insulates the underlying material from heat and oxygen.

Antioxidant Systems (Chemical Mechanism)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. tandfonline.commdpi.comresearchgate.netnih.govnih.gov This capability is critical in preventing the degradation of organic materials, such as plastics, rubbers, and foods, which are susceptible to oxidation by atmospheric oxygen.

The chemical mechanism of antioxidant activity for a phenol involves the donation of the hydrogen atom from its hydroxyl (-OH) group to a free radical (R•), thus neutralizing the radical and preventing it from causing further damage. This process generates a phenoxy radical, which is significantly more stable than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring.

Mechanism: Ar-OH + R• → Ar-O• + RH

The stability of the resulting phenoxy radical is crucial; a more stable radical is less likely to initiate new oxidation chains. The substituents on the aromatic ring play a significant role in modulating this antioxidant activity. Electron-donating groups, such as the aminomethyl group in this compound, can further stabilize the phenoxy radical, potentially enhancing its antioxidant capacity. The bromine atom, being an electron-withdrawing group, might have a counteracting effect.

Table 2: Influence of Substituents on Phenolic Antioxidant Activity

Substituent TypePositionEffect on Radical StabilityPredicted Impact on Activity
Electron Donating (e.g., -CH₂NHR)Ortho/ParaIncreasesEnhance
Electron Withdrawing (e.g., -Br)Ortho/ParaDecreasesReduce
Steric HindranceOrthoCan increase stability by shielding the radicalEnhance

Polymerization Initiators and Control Agents

In the field of polymer chemistry, precise control over the polymerization process is essential for tailoring the properties of the final material. While not typically used as initiators, phenolic compounds are widely recognized for their role as inhibitors or control agents in free-radical polymerization. researchgate.netacs.org

Their mechanism of action involves trapping radical species, which is the same principle behind their antioxidant activity. In a polymerization reaction, a phenol can react with a growing polymer radical (P•), effectively terminating that chain's growth.

Mechanism: P• + Ar-OH → PH + Ar-O•

Analytical Reagent Development

Currently, there are no documented studies detailing the development or application of this compound as an analytical reagent.

Chemo-Sensors and Probes (Mechanism of Sensing)

No research has been published on the use of this compound in the development of chemo-sensors or fluorescent probes. Consequently, there is no information available regarding its potential mechanisms of sensing for any analyte.

Extraction and Separation Methodologies

There is no available literature describing the use of this compound as a reagent in extraction or separation methodologies.

Exploratory Studies in Supramolecular Chemistry

There are no published exploratory studies on the role or applications of this compound in the field of supramolecular chemistry. Research into its potential for forming host-guest complexes, self-assembling structures, or other supramolecular architectures has not been reported in peer-reviewed literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.